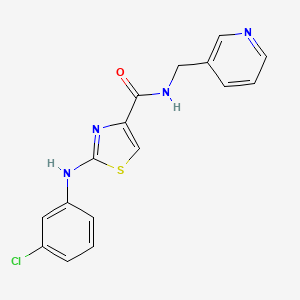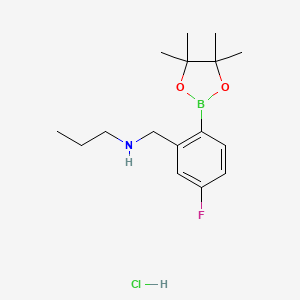![molecular formula C24H19BrClN3O2S B2503690 5-(3-bromophenyl)-2-((2-chlorobenzyl)thio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione CAS No. 537043-85-9](/img/no-structure.png)
5-(3-bromophenyl)-2-((2-chlorobenzyl)thio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-bromophenyl)-2-((2-chlorobenzyl)thio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione is a useful research compound. Its molecular formula is C24H19BrClN3O2S and its molecular weight is 528.85. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemical Synthesis and Structural Analysis
- This chemical compound has been a subject of interest in the synthesis of novel heterocyclic compounds. For instance, Klásek et al. (2010) investigated its use in creating new spiro-linked 2-thioxoimidazolidine-oxindoles and imidazoline-2-thiones, characterizing them using various spectroscopic methods (Klásek, Lyčka, Mikšík, & Růžička, 2010).
Multicomponent Reactions and Catalysis
- Research by Diab et al. (2021) focused on synthesizing a series of compounds linked to different cores using multicomponent reactions. This demonstrates its potential in creating diverse molecular structures (Diab, Salem, Abdelhamid, & Elwahy, 2021).
Nanoporous Catalysts in Heterocyclic Synthesis
- The compound's derivatives have been used in the synthesis of new categories of N-heterocyclic compounds, as detailed by Sepehrmansouri et al. (2020). They utilized novel ethylenediamine-based metal-organic frameworks for this synthesis, highlighting the compound's role in advanced material chemistry (Sepehrmansouri et al., 2020).
Antioxidant Activity Studies
- Ismaili et al. (2008) synthesized derivatives of the compound and evaluated their antioxidant properties. This research opens avenues for its potential use in pharmacological and health-related applications (Ismaili, Nadaradjane, Nicod, Guyon, Xicluna, Robert, & Refouvelet, 2008).
Corrosion Inhibition
- In the field of materials science, Verma et al. (2016) explored the use of derivatives as corrosion inhibitors for mild steel, providing insights into its practical applications in industrial processes (Verma, Olasunkanmi, Obot, Ebenso, & Quraishi, 2016).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '5-(3-bromophenyl)-2-((2-chlorobenzyl)thio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione' involves the synthesis of the tetrahydropyrimidoquinoline ring system followed by the introduction of the bromophenyl and chlorobenzylthio substituents.", "Starting Materials": [ "2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid", "2-Chlorobenzyl chloride", "3-Bromoaniline", "Acetic anhydride", "Triethylamine", "Sodium bicarbonate", "Ethyl acetate", "Methanol", "Chloroform", "Hydrochloric acid", "Sodium hydroxide", "Water" ], "Reaction": [ "1. Protection of the carboxylic acid group of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid with acetic anhydride and triethylamine to form the corresponding acetic ester.", "2. Cyclization of the acetic ester with 3-bromoaniline in the presence of sodium bicarbonate to form the tetrahydropyrimidoquinoline ring system.", "3. Reduction of the nitro group of the tetrahydropyrimidoquinoline intermediate with hydrogen gas and palladium on carbon catalyst to form the corresponding amine.", "4. Protection of the amine group with acetic anhydride and triethylamine to form the corresponding acetamide.", "5. Chlorination of the benzyl group of 2-chlorobenzyl chloride with sodium bicarbonate in the presence of water to form the corresponding benzyl chloride.", "6. Reaction of the benzyl chloride with the acetamide intermediate in the presence of sodium hydroxide to form the chlorobenzylthio-substituted tetrahydropyrimidoquinoline intermediate.", "7. Bromination of the phenyl group of the chlorobenzylthio-substituted tetrahydropyrimidoquinoline intermediate with hydrobromic acid and hydrogen peroxide to form the final compound '5-(3-bromophenyl)-2-((2-chlorobenzyl)thio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione'." ] } | |
Numéro CAS |
537043-85-9 |
Formule moléculaire |
C24H19BrClN3O2S |
Poids moléculaire |
528.85 |
Nom IUPAC |
5-(3-bromophenyl)-2-[(2-chlorophenyl)methylsulfanyl]-3,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione |
InChI |
InChI=1S/C24H19BrClN3O2S/c25-15-7-3-6-13(11-15)19-20-17(9-4-10-18(20)30)27-22-21(19)23(31)29-24(28-22)32-12-14-5-1-2-8-16(14)26/h1-3,5-8,11,19H,4,9-10,12H2,(H2,27,28,29,31) |
Clé InChI |
VBNDLLUQEBMWJB-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C(C3=C(N2)N=C(NC3=O)SCC4=CC=CC=C4Cl)C5=CC(=CC=C5)Br)C(=O)C1 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


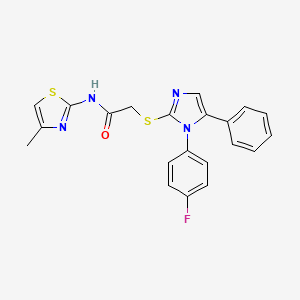

![5-chloro-2-(methylsulfanyl)-N-[2-(4-sulfamoylphenyl)ethyl]pyrimidine-4-carboxamide](/img/structure/B2503610.png)
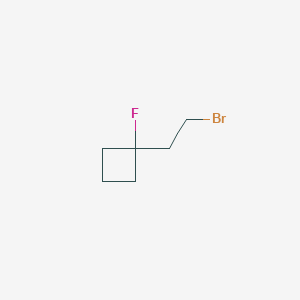
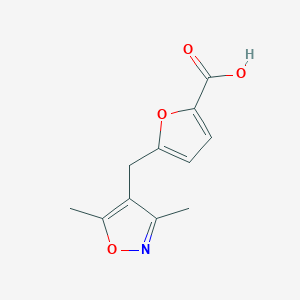


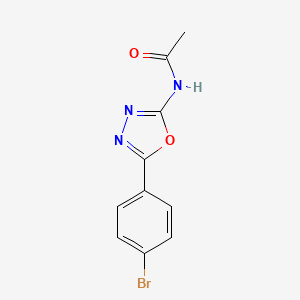
![5-amino-N-(4-methylbenzyl)-1-[2-oxo-2-(phenylamino)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2503618.png)
